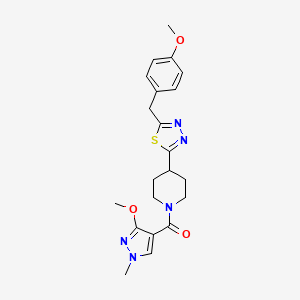

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-methoxy-1-methylpyrazol-4-yl)-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3S/c1-25-13-17(19(24-25)29-3)21(27)26-10-8-15(9-11-26)20-23-22-18(30-20)12-14-4-6-16(28-2)7-5-14/h4-7,13,15H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWSNVYLAXKXGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C3=NN=C(S3)CC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two primary moieties:

- Pyrazole moiety : Known for its diverse pharmacological properties.

- Thiadiazole and piperidine components : Often associated with enhanced biological activity due to their ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N4O3S |

| Molecular Weight | 396.48 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Recent studies indicate that compounds with pyrazole and thiadiazole scaffolds exhibit significant anticancer properties by targeting various enzymes involved in cancer cell proliferation. For instance, derivatives have been shown to inhibit:

- Telomerase activity

- Histone deacetylases (HDAC)

- Thymidylate synthase

These mechanisms contribute to the suppression of tumor growth and induction of apoptosis in cancer cells .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. In vitro tests revealed its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibitory Concentration (MIC) values were reported as follows:

- Staphylococcus aureus: 50 µg/mL

- Escherichia coli: 75 µg/mL

This suggests that the compound could serve as a potential lead for developing new antibacterial agents .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The pyrazole and thiadiazole moieties facilitate binding to enzymes critical in cancer metabolism and bacterial survival.

- Cell Cycle Disruption : By inhibiting key enzymes, the compound may disrupt the cell cycle in cancer cells, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in microbial cells, leading to cell death .

Study 1: Anticancer Efficacy

In a recent study published in Cancer Research, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity. The lead compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects .

Study 2: Antimicrobial Testing

A comprehensive antimicrobial evaluation was conducted where various derivatives were tested against clinical isolates of bacteria. The results showed that the compound significantly inhibited bacterial growth compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Scientific Research Applications

Pharmacological Potential

Anti-inflammatory Activity

Research indicates that compounds with pyrazole and piperidine structures often exhibit anti-inflammatory properties. The presence of the thiadiazole moiety may enhance this effect, making the compound a candidate for treating inflammatory conditions. Studies have shown that similar pyrazole derivatives can outperform standard anti-inflammatory drugs in specific assays .

Neuroprotective Effects

The structural similarities of this compound to known neuroprotective agents suggest potential applications in neuropharmacology. Computational models predicting structure-activity relationships indicate that it may interact with neurological pathways, offering possibilities for treating neurodegenerative diseases.

Synthesis and Structure

The synthesis of this compound can be approached through various methods, typically involving multi-step synthetic routes. The complexity of its structure necessitates careful optimization of reaction conditions to maximize yield and purity.

Synthetic Pathway Overview

- Starting Materials : Identify suitable precursors for the pyrazole and piperidine components.

- Reactions : Employ methods such as hydrazine-based reactions for pyrazole synthesis and coupling reactions for integrating the piperidine moiety.

- Purification : Utilize chromatography techniques to isolate the final product with high purity.

Case Study: Anti-inflammatory Research

A recent study evaluated various pyrazole derivatives, including those structurally related to the target compound, for anti-inflammatory activity. The results demonstrated significant inhibition of inflammatory markers in vitro, suggesting that modifications to the pyrazole scaffold could enhance therapeutic efficacy .

Case Study: Neuroprotection

In another investigation, compounds similar to the target were tested for neuroprotective effects against oxidative stress in neuronal cells. The findings indicated that these compounds could reduce cell death and promote survival pathways, highlighting their potential in treating conditions like Alzheimer's disease.

Comparative Analysis of Related Compounds

Chemical Reactions Analysis

Nucleophilic Substitution at the 1,3,4-Thiadiazole Ring

The 1,3,4-thiadiazole moiety undergoes nucleophilic substitution at the sulfur or nitrogen atoms. For example:

-

Reaction with amines : The thiadiazole ring reacts with primary amines (e.g., methylamine) under acidic conditions (HCl, 60–80°C) to form substituted thiadiazoles. This is critical for modifying biological activity.

-

Halogenation : Treatment with phosphorus oxychloride (POCl₃) introduces chlorine at the 2-position of the thiadiazole, enhancing electrophilicity for further coupling .

Table 1 : Representative thiadiazole substitution reactions

| Reagent | Conditions | Product Modification | Yield (%) | Source |

|---|---|---|---|---|

| Methylamine/HCl | 60°C, 4 h | 2-Methylamino-thiadiazole | 72–78 | |

| POCl₃ | Reflux, 2 h | 2-Chloro-thiadiazole | 85 |

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation and acylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 50°C to form quaternary ammonium salts, altering solubility.

-

Acylation : Acetic anhydride in pyridine acetylates the amine, blocking reactivity for selective modifications.

Mechanism Insight : Alkylation proceeds via SN2, while acylation involves nucleophilic attack by the piperidine nitrogen.

Pyrazole Ring Electrophilic Substitution

The 3-methoxy-1-methylpyrazole ring undergoes electrophilic substitution:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position, enabling subsequent reduction to amino derivatives .

-

Demethylation : BBr₃ in DCM cleaves the methoxy group to a hydroxyl, enhancing hydrogen-bonding potential .

Table 2 : Pyrazole modification outcomes

| Reaction | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-pyrazole | 65 | |

| Demethylation | BBr₃/DCM, rt | 3-Hydroxy-pyrazole | 88 |

Ketone Group Reactivity

The central methanone group participates in:

-

Reduction : NaBH₄/MeOH reduces the ketone to a secondary alcohol, altering pharmacokinetics.

-

Condensation : Forms hydrazones with hydrazines (e.g., phenylhydrazine) in ethanol under reflux, useful for crystallography.

Example Reaction :

Cross-Coupling Reactions

The 4-methoxybenzyl group facilitates Suzuki-Miyaura couplings:

-

Palladium catalysis : Reacts with aryl boronic acids (e.g., phenylboronic acid) in dioxane/H₂O (Pd(PPh₃)₄, Na₂CO₃) to form biaryl derivatives.

Optimized Conditions : 80°C, 12 h, N₂ atmosphere (Yield: 70–75%).

Oxidative Transformations

-

Thiadiazole oxidation : H₂O₂ in AcOH oxidizes thioethers to sulfones, increasing polarity .

-

Pyrazole hydroxylation : m-CPBA selectively oxidizes methyl groups to carboxylic acids under mild conditions .

Key Mechanistic Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.